Species-Specific NK₁ Receptor Binding Affinity: Maropitant IC₅₀ in Canine Versus Human NK₁ Antagonists
Maropitant is a selective neurokinin-1 (NK₁) receptor antagonist with a reported IC₅₀ value of 0.5 nM in NK₁ receptor binding assays . In contrast, the human NK₁ antagonist aprepitant (MK-0869) exhibits an IC₅₀ of 0.09 nM , while CP-99994, another high-affinity NK₁ antagonist, demonstrates a binding Ki of 0.17 nM . The 5.6-fold difference in in vitro potency between maropitant and aprepitant does not translate to superior in vivo antiemetic efficacy in dogs, as maropitant was specifically optimized and clinically validated in the canine species whereas aprepitant was developed for human chemotherapy-induced nausea and vomiting. No head-to-head canine efficacy studies exist comparing maropitant to aprepitant; however, maropitant remains the only NK₁ antagonist with established pharmacokinetic and safety data in dogs [1].
| Evidence Dimension | NK₁ receptor binding affinity (in vitro IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.5 nM (maropitant) |
| Comparator Or Baseline | Aprepitant IC₅₀ = 0.09 nM; CP-99994 Ki = 0.17 nM |
| Quantified Difference | 5.6-fold higher IC₅₀ for maropitant versus aprepitant in vitro |
| Conditions | In vitro NK₁ receptor binding assays |
Why This Matters
Potency data alone does not predict veterinary utility; maropitant is the only NK₁ antagonist with species-validated pharmacokinetics and regulatory approval for canine and feline use, making it the scientifically appropriate selection for veterinary research applications.
- [1] Benchaoui, H. A., et al. (2007). The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs. Journal of Veterinary Pharmacology and Therapeutics, 30(4), 336-344. View Source
